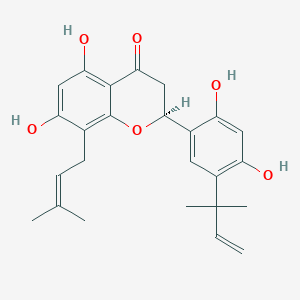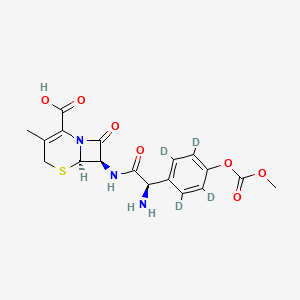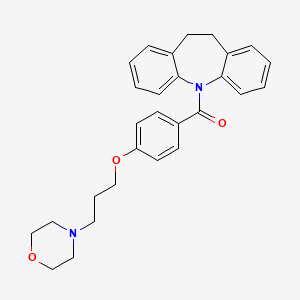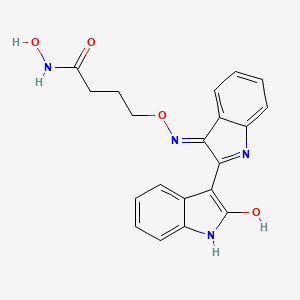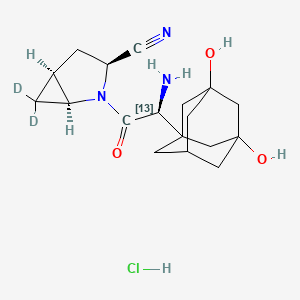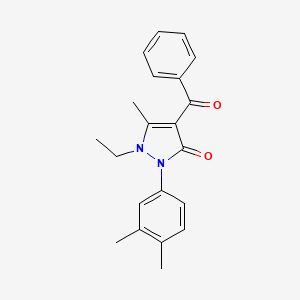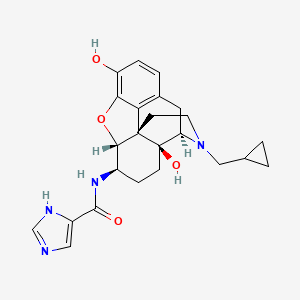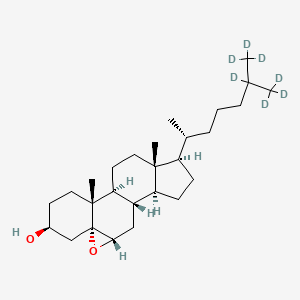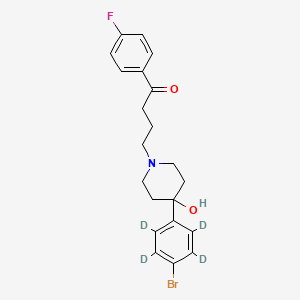
Bromperidol-d4-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromperidol-d4-1 is a deuterium-labeled derivative of Bromperidol, a potent and long-acting antipsychotic agent belonging to the butyrophenone class. It is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Bromperidol due to the incorporation of stable heavy isotopes of hydrogen (deuterium) into its molecular structure .
Méthodes De Préparation
The synthesis of Bromperidol-d4-1 involves the deuteration of Bromperidol. This process typically includes the substitution of hydrogen atoms with deuterium atoms in the Bromperidol molecule. The specific synthetic routes and reaction conditions for this compound are proprietary and not widely published. general methods for deuteration involve the use of deuterated reagents and solvents under controlled conditions to achieve the desired isotopic labeling .
Analyse Des Réactions Chimiques
Bromperidol-d4-1, like its parent compound Bromperidol, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Bromperidol-d4-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Pharmacokinetic Studies: Used as a tracer to study the absorption, distribution, metabolism, and excretion of Bromperidol in biological systems.
Metabolic Profiling: Helps in understanding the metabolic pathways and identifying metabolites of Bromperidol.
Drug Development: Assists in the development of new antipsychotic drugs by providing insights into the pharmacokinetic and metabolic properties of Bromperidol.
Analytical Chemistry: Used as an internal standard in mass spectrometry for the quantitation of Bromperidol and its metabolites
Mécanisme D'action
Bromperidol-d4-1 exerts its effects by acting as a potent antagonist of dopamine D2 receptors in the brain. This action helps to alleviate symptoms of psychosis by reducing the activity of dopamine, a neurotransmitter associated with mood, behavior, and cognition. The deuterium labeling does not significantly alter the mechanism of action of Bromperidol but provides a means to study its pharmacokinetics and metabolism more accurately .
Comparaison Avec Des Composés Similaires
Bromperidol-d4-1 is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Haloperidol: Another butyrophenone antipsychotic with a similar mechanism of action but without deuterium labeling.
Chlorpromazine: A phenothiazine antipsychotic with a different chemical structure but similar therapeutic effects.
Fluphenazine: Another antipsychotic with a different chemical structure but similar pharmacological properties.
The uniqueness of this compound lies in its use as a research tool to study the pharmacokinetics and metabolism of Bromperidol more accurately due to the presence of deuterium .
Propriétés
Formule moléculaire |
C21H23BrFNO2 |
|---|---|
Poids moléculaire |
424.3 g/mol |
Nom IUPAC |
4-[4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-4-hydroxypiperidin-1-yl]-1-(4-fluorophenyl)butan-1-one |
InChI |
InChI=1S/C21H23BrFNO2/c22-18-7-5-17(6-8-18)21(26)11-14-24(15-12-21)13-1-2-20(25)16-3-9-19(23)10-4-16/h3-10,26H,1-2,11-15H2/i5D,6D,7D,8D |
Clé InChI |
RKLNONIVDFXQRX-KDWZCNHSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C2(CCN(CC2)CCCC(=O)C3=CC=C(C=C3)F)O)[2H])[2H])Br)[2H] |
SMILES canonique |
C1CN(CCC1(C2=CC=C(C=C2)Br)O)CCCC(=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


